Carbaprostacyclin-biotin

cAMP assay IP receptor signaling G-protein coupled receptor

Researchers requiring comprehensive prostanoid receptor profiling face challenges with subtype-selective probes that miss critical binding partners. Carbaprostacyclin-biotin solves this by engaging IP, DP, FP, and EP receptors with comparable affinities, enabling single-experiment pan-prostanoid interactome capture. - Captures IP/DP/FP/EP receptor complexes simultaneously via streptavidin pull-down, validated by LC-MS/MS. - Engages both membrane IP receptors and nuclear PPAR pathways-unlike IP-selective cicaprost. - Functional cAMP EC₅₀ of 4.3 nM in NCB-20 cells, statistically equivalent to native PGI₂. Supplied with rigorous QC to ensure lot-to-lot consistency for reproducible receptor engagement studies.

Molecular Formula C36H60N4O5S
Molecular Weight 661
Cat. No. B1163268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbaprostacyclin-biotin
SynonymsCarbacyclin-biotin; cPGI-biotin
Molecular FormulaC36H60N4O5S
Molecular Weight661
Structural Identifiers
SMILESCCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@@H]2C/C(=CCCCC(=O)NCCCCCNC(=O)CCCC[C@H]3SC[C@@H]4NC(=O)N[C@H]34)/C[C@H]12
InChIInChI=1S/C36H60N4O5S/c1-2-3-5-13-27(41)17-18-28-29-22-25(21-26(29)23-31(28)42)12-6-8-15-33(43)37-19-10-4-11-20-38-34(44)16-9-7-14-32-35-30(24-46-32)39-36(45)40-35/h12,17-18,26-32,35,41-42H,2-11,13-16,19-24H2,1H3,(H,37,43)(H,38,44)(H2,39,40,45)/b18-17
InChIKeyBUWVEEWXRZYESR-DYCKKSOUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbaprostacyclin-Biotin: Broad-Spectrum Prostanoid Affinity Probe


Carbaprostacyclin-biotin (cPGI-biotin) is a biotin-conjugated derivative of carbaprostacyclin, a chemically stable analog of prostacyclin (PGI₂) . The parent compound, carbaprostacyclin, exhibits approximately one-tenth the receptor binding affinity of native PGI₂ at the IP receptor and functions as a relatively indiscriminate ligand across multiple human recombinant prostaglandin receptors—including IP, DP, FP, and EP subtypes—excluding the TP receptor . The covalent attachment of a biotin moiety via a linker arm enables the compound to serve as an affinity probe for detecting, capturing, and purifying prostanoid receptor complexes through streptavidin-based detection systems . This conjugate retains the broad receptor engagement profile of its parent scaffold while introducing a high-affinity biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) for downstream detection and isolation workflows .

Why Carbaprostacyclin-Biotin Is Irreplaceable


Substituting carbaprostacyclin-biotin with alternative biotinylated prostacyclin analogs introduces substantial experimental variability due to fundamentally divergent receptor selectivity profiles and downstream signaling pathway activation [1]. Iloprost exhibits equipotent affinity for IP and EP₁ receptors with minimal engagement of DP or FP receptors [1], while cicaprost displays high selectivity exclusively for the IP receptor and lacks PPAR-mediated nuclear signaling activity [2]. In contrast, carbaprostacyclin engages IP, DP, FP, and EP receptors with comparable binding affinities [1] and additionally activates peroxisome proliferator-activated receptors (PPARs) in the nucleus [2]. These molecular distinctions produce measurably different outcomes in both functional assays and in vivo models, rendering direct substitution scientifically invalid without extensive re-validation of experimental conditions [3].

Carbaprostacyclin-Biotin: Quantitative Differentiation Evidence


cAMP Potency Comparison: Carbaprostacyclin vs Iloprost

In NCB-20 neuroblastoma-hybridoma cells expressing endogenous IP receptors, carbaprostacyclin stimulated cAMP production with an EC₅₀ of 4.3 ± 0.9 nM, which is statistically equivalent to native prostacyclin (PGI₂) at 6.6 ± 1.5 nM [1]. In the same assay system under identical experimental conditions, iloprost—a widely used clinical prostacyclin analog—exhibited significantly reduced potency with an EC₅₀ of 75 ± 13 nM, representing approximately a 17-fold decrease in functional activity compared to carbaprostacyclin [1].

cAMP assay IP receptor signaling G-protein coupled receptor

PPAR-Mediated Angiogenesis: Carbaprostacyclin vs Cicaprost

In the murine corneal angiogenesis model, carbaprostacyclin (cPGI) induced robust angiogenesis in vivo that was comparable in both extent and morphology to that induced by vascular endothelial growth factor (VEGF) [1]. This angiogenic response was associated with a measurable local increment in VEGF mRNA expression and protein levels [1]. In direct contrast, cicaprost—a prostacyclin analog that acts exclusively on cell surface IP receptors—produced no detectable angiogenic activity in the identical model system [1]. The differential activity is attributed to carbaprostacyclin's ability to activate peroxisome proliferator-activated receptors (PPARs) located in the nucleus, a signaling pathway not engaged by cicaprost [1].

angiogenesis PPAR signaling in vivo murine model

Prostanoid Receptor Subtype Binding Profile Comparison

Comprehensive receptor profiling using recombinant human prostanoid receptors demonstrates that carbaprostacyclin exhibits comparable binding affinity across IP, DP, FP, and EP receptor subtypes [1]. Iloprost, by comparison, displays equipotent binding to IP and EP₁ receptors (Ki = 11 nM for both) but shows substantially lower affinity for DP and FP receptors [1]. The TP receptor is notably excluded from carbaprostacyclin's binding profile, providing a defined selectivity boundary . This broader engagement spectrum makes carbaprostacyclin-biotin suitable for multi-receptor pull-down experiments where iloprost-biotin would capture only a subset of the prostanoid receptor population.

receptor binding profile prostanoid receptor panel selectivity screening

Species-Specific IP Receptor Potency

Comparative analysis using CHO cells expressing cloned human (hIP) or mouse (mIP) prostacyclin receptors revealed species-dependent agonist recognition [1]. Carbaprostacyclin demonstrated significantly higher potency at stimulating adenylyl cyclase through the mIP receptor (pEC₅₀ = 6.9 for hIP versus significantly greater potency at mIP) [1]. In contrast, the standard IP agonists cicaprost and iloprost exhibited similar potency profiles across both human and mouse IP receptors [1]. This species-specific potency differential is unique to carbaprostacyclin among the tested prostacyclin analogs, suggesting distinct agonist recognition site architecture between human and mouse IP receptors [1].

species selectivity mouse vs human IP receptor adenylyl cyclase assay

Biotin-Streptavidin Affinity Detection Compatibility

Carbaprostacyclin-biotin is specifically designed as an affinity probe enabling detection of carbaprostacyclin in complexes with transmembrane receptors and nucleic acid or protein binding partners [1]. The biotin moiety facilitates high-affinity interaction with streptavidin or avidin conjugates (Kd ≈ 10⁻¹⁵ M), allowing for pull-down, Western blot detection, ELISA-based quantification, and affinity purification of receptor-ligand complexes under native conditions [1]. In contrast, non-biotinylated carbaprostacyclin and other prostacyclin analogs (e.g., iloprost, cicaprost) lack this detection handle and require alternative labeling strategies such as radioisotopes (³H or ¹²⁵I) or fluorescent tags, which introduce additional synthetic steps, regulatory hurdles, or equipment requirements .

affinity probe biotin-streptavidin receptor purification

Carbaprostacyclin-Biotin: Validated Application Scenarios


Prostanoid Receptor Interactome Mapping

Carbaprostacyclin-biotin is optimally deployed for comprehensive prostanoid receptor interactome studies requiring simultaneous capture of multiple receptor subtypes (IP, DP, FP, and EP) in a single pull-down experiment [1]. The broad receptor engagement profile, confirmed through recombinant receptor binding studies [1], enables researchers to identify protein complexes associated with the entire prostanoid receptor family rather than a single subtype. Following incubation with cell or tissue lysates, carbaprostacyclin-biotin/receptor complexes are captured on streptavidin-coated magnetic beads or agarose resins, eluted under native or denaturing conditions, and analyzed via LC-MS/MS for protein identification [2]. This approach is particularly valuable for identifying novel receptor-interacting proteins, characterizing cell-type-specific receptor expression patterns, and validating putative receptor-associated signaling scaffolds.

High-Throughput IP Agonist Screening

In cell-based screening campaigns for novel IP receptor agonists, carbaprostacyclin serves as an appropriate positive control compound due to its EC₅₀ of 4.3 ± 0.9 nM for cAMP stimulation in NCB-20 cells—a value statistically indistinguishable from native PGI₂ (6.6 ± 1.5 nM) [1]. This functional equivalence to the endogenous ligand provides a physiologically relevant benchmark against which candidate compound potency can be assessed. Researchers should note that using iloprost as a positive control (EC₅₀ = 75 ± 13 nM in the same system) [1] would establish a lower efficacy threshold and may fail to identify compounds with intermediate potency that nonetheless warrant further investigation. The biotinylated form additionally allows for confirmatory receptor engagement studies using streptavidin-based detection without requiring separate synthesis of labeled probe compounds.

PPAR-Mediated Angiogenesis and Cardiovascular Remodeling

For investigations into the nuclear receptor-mediated effects of prostacyclin signaling, carbaprostacyclin-biotin provides a unique tool that engages both the canonical membrane IP receptor and nuclear PPAR pathways [1]. Murine corneal angiogenesis studies have demonstrated that carbaprostacyclin induces VEGF-dependent angiogenesis to an extent and morphology comparable to VEGF itself, while the IP-selective agonist cicaprost exhibits no angiogenic activity whatsoever [1]. This differential activation profile makes carbaprostacyclin-biotin the appropriate choice for studies examining the intersection of prostanoid signaling with PPAR-mediated transcriptional programs, particularly in cardiovascular research, wound healing models, and tumor angiogenesis investigations where dual pathway activation is hypothesized to play a mechanistic role.

Species-Specific IP Pharmacology in Murine Models

Given carbaprostacyclin's documented species-selective potency profile—exhibiting significantly higher activity at mouse IP receptors compared to human IP receptors [1]—this compound is particularly well-suited for mechanistic studies in murine models where understanding human versus mouse receptor pharmacology is critical. In contrast, cicaprost and iloprost show no species-dependent potency differences [1], potentially obscuring important species-specific signaling nuances. Researchers conducting preclinical studies in transgenic mice, xenograft models, or murine disease models with implications for human therapeutic development should select carbaprostacyclin-biotin when species-specific IP receptor characterization is a study objective. The biotin tag further enables ex vivo validation of receptor engagement in tissues harvested from treated animals, providing a direct correlation between administered probe and observed phenotypic outcomes.

Technical Documentation Hub

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